
2-Phenylquinazoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylquinazoline-4-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinazoline core with a phenyl group at the second position and a carbonitrile group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylquinazoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the quinazoline ring. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 100-120°C .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylquinazoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-carboxylic acid derivatives.
Reduction: Reduction of the carbonitrile group can yield amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinazoline-4-carboxylic acid derivatives.
Reduction: 2-Phenylquinazoline-4-amine derivatives.
Substitution: Various substituted phenylquinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Phenylquinazoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazoline-4-amine: Similar structure but with an amine group instead of a carbonitrile group.
4-Methyl-2-phenylquinazoline: Contains a methyl group at the fourth position instead of a carbonitrile group.
2-Phenyl-4-styrylquinazoline: Features a styryl group at the fourth position.
Uniqueness
2-Phenylquinazoline-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
67824-28-6 |
|---|---|
Fórmula molecular |
C15H9N3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-phenylquinazoline-4-carbonitrile |
InChI |
InChI=1S/C15H9N3/c16-10-14-12-8-4-5-9-13(12)17-15(18-14)11-6-2-1-3-7-11/h1-9H |
Clave InChI |
DCVXQSKJWLASKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


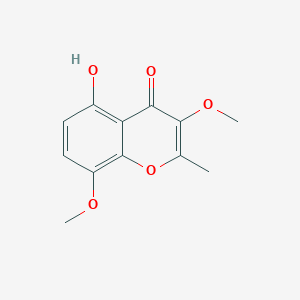

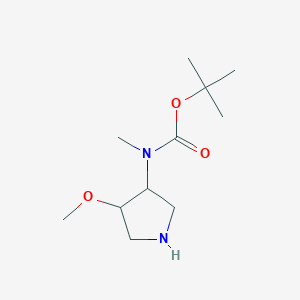
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)



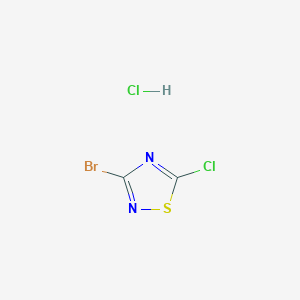
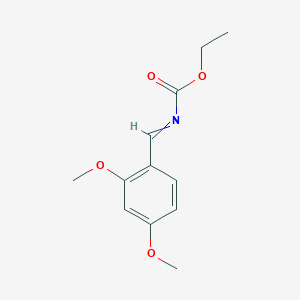
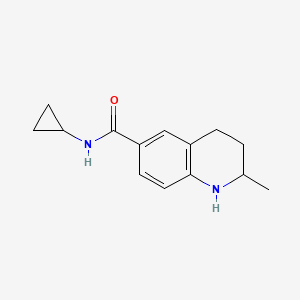
![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)



